molecular formula C9H12O2S B2469094 5-(2-Methylpropyl)thiophene-2-carboxylic acid CAS No. 5681-91-4

5-(2-Methylpropyl)thiophene-2-carboxylic acid

Cat. No.: B2469094
CAS No.: 5681-91-4
M. Wt: 184.25
InChI Key: QKSXJQJLJNLEPE-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)thiophene-2-carboxylic acid (CAS 5681-91-4) is a high-purity organic compound with the molecular formula C 9 H 12 O 2 S and a molecular weight of 184.26 g/mol . It is a thiophene-based carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science research. Its structure, featuring both a carboxylic acid functional group and an alkyl-substituted thiophene ring, makes it a valuable precursor for the synthesis of more complex molecules, such as amides and esters . Researchers utilize this and related thiophene derivatives in various applications, including the development of novel pharmaceutical compounds and organic electronic materials . The compound requires careful handling; please refer to the Safety Data Sheet for detailed hazard information . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(2-methylpropyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6(2)5-7-3-4-8(12-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSXJQJLJNLEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5681-91-4
Record name 5-(2-methylpropyl)thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 5-(2-Methylpropyl)thiophene-2-carboxylic acid often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the carboxylic acid group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmacological applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Biological Activity

5-(2-Methylpropyl)thiophene-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C10H12O2S
Molecular Weight: 200.27 g/mol
CAS Number: 5681-91-4

The structure of this compound includes a thiophene ring substituted with a carboxylic acid group and a branched alkyl chain, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various pathogenic bacteria and fungi, revealing moderate to potent inhibitory effects.

Key Findings:

  • Inhibition of Bacterial Growth: The compound demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for E. coli was recorded at 0.21 µM, indicating strong antibacterial potential .
  • Antifungal Activity: It also showed antifungal effects against species such as Candida albicans, with notable growth inhibition zones compared to control groups .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µM)Activity Level
Escherichia coli0.21High
Staphylococcus aureus0.45Moderate
Candida albicans0.30Moderate

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through various mechanisms.

Case Studies:

  • Cell Line Studies: In vitro assays on human cancer cell lines indicated that the compound could induce apoptosis and inhibit cell migration. The IC50 values for different cancer types ranged from 10 to 20 µM, demonstrating a promising therapeutic window.
  • Mechanism of Action: The compound appears to interact with cellular pathways involved in cell cycle regulation and apoptosis, potentially through modulation of key proteins such as p53 and Bcl-2 .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to specific biological targets. These studies suggest that the compound fits well into the active sites of enzymes involved in bacterial resistance mechanisms, such as DNA gyrase, which is crucial for bacterial DNA replication.

Table 2: Docking Results

Target EnzymeBinding Energy (kcal/mol)Inhibitory Constant (nM)
DNA Gyrase-8.550
MurD-7.870

Q & A

Q. Key Factors Affecting Yield :

  • Purity of starting materials (e.g., anhydrous THF for lithiation).
  • Reaction time and stoichiometric ratios (excess alkylating agents improve substitution efficiency).
  • Post-reaction purification (e.g., silica gel chromatography or recrystallization).

What safety protocols are essential when handling this compound, given its stability profile?

Basic Research Question
Stability and Hazards :

  • The compound is stable under normal conditions but decomposes upon exposure to strong acids, bases, or oxidizers, releasing toxic gases (e.g., sulfur oxides) .
  • Incompatible Materials : Avoid contact with oxidizing agents (e.g., peroxides) and metal catalysts to prevent exothermic reactions .

Q. Safety Measures :

  • PPE : Use nitrile gloves (tested for chemical permeation resistance) and lab coats. Inspect gloves for breakthrough time (>30 minutes) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Spill Management : Collect solid residues in sealed containers; avoid environmental release .

How can spectroscopic methods validate the structural integrity of this compound derivatives?

Advanced Research Question
NMR Analysis :

  • 1H NMR : The 2-methylpropyl group exhibits characteristic splits: δ 0.9–1.1 ppm (doublet for isobutyl CH3) and δ 2.2–2.5 ppm (multiplet for CH2 adjacent to sulfur) .
  • 13C NMR : Carboxylic acid carbonyl resonates at δ 165–170 ppm, while thiophene ring carbons appear at δ 125–140 ppm .

Q. Mass Spectrometry :

  • High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C9H12O2S: m/z 199.0532).
  • Fragmentation patterns distinguish isobutyl substituents from linear alkyl chains.

Q. Optimization Strategies :

  • Flow Chemistry : Continuous flow systems reduce residence time, suppressing side reactions (e.g., over-alkylation) .
  • Catalytic Selectivity : Pd/C or Ni catalysts enhance regioselectivity for 5-position substitution .

How do alkyl substituents (e.g., 2-methylpropyl vs. propyl) alter the compound’s bioactivity?

Advanced Research Question
Structure-Activity Relationships (SAR) :

  • Lipophilicity : Isobutyl groups (logP ~2.8) enhance membrane permeability compared to linear propyl (logP ~2.2), improving cellular uptake .
  • Biological Activity : Derivatives with branched alkyl chains show 3–5× higher inhibitory activity against enzymes like tyrosine phosphatases due to steric complementarity .

Q. Methodology :

  • Cross-Validation : Compare NMR, FTIR, and X-ray crystallography data with computational models (e.g., DFT for predicted spectra).
  • Batch Consistency : Replicate synthesis ≥3 times to assess reproducibility.

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